ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, an ethyl ester group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of aniline derivatives with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of a catalyst such as citric acid . The reaction conditions often include refluxing in ethanol and using ultrasound irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can improve efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ester or amine derivatives.
Scientific Research Applications
ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways and effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its combination of a pyridazine ring with an ethyl ester group and various functional groups. This structure provides it with distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O7/c1-4-33-24(31)22-19(13-21(29)27(26-22)18-8-6-5-7-15(18)2)34-14-20(28)25-17-11-9-16(10-12-17)23(30)32-3/h5-13H,4,14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPXYHCEDVTGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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